5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with chloro, sulfanyl, and carboxamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro and Sulfanyl Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like thionyl chloride and sodium sulfide.
Attachment of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine, such as 2,6-dimethylaniline, under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid: Shares the chloro and benzyl groups but differs in the core structure.
5-bromo-2-chloro-4’-ethoxydiphenylmethane: Similar in having halogen and benzyl groups but with different substituents and core structure.
N-(2,4-dimethylphenyl)formamide: Similar in having the dimethylphenyl group but differs in the functional groups attached.
Uniqueness
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17Cl2N3OS |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3OS/c1-12-4-3-5-13(2)17(12)24-19(26)18-16(22)10-23-20(25-18)27-11-14-6-8-15(21)9-7-14/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
FKDSQGJONPEBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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